molecular formula C15H23N3O2 B12440448 [1-(3-Amino-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester

[1-(3-Amino-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester

Cat. No.: B12440448
M. Wt: 277.36 g/mol
InChI Key: QPHMOMKQDUWXHV-UHFFFAOYSA-N
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Description

[1-(3-Amino-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a 3-aminophenyl group at the 1-position and a tert-butyl carbamate at the 3-position. The tert-butyl carbamate acts as a protective group for the amine, enhancing stability during synthetic processes. This compound is likely utilized as an intermediate in pharmaceutical synthesis, particularly for kinase inhibitors or other bioactive molecules, given the prevalence of pyrrolidine and carbamate motifs in drug discovery .

Properties

Molecular Formula

C15H23N3O2

Molecular Weight

277.36 g/mol

IUPAC Name

tert-butyl N-[1-(3-aminophenyl)pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)17-12-7-8-18(10-12)13-6-4-5-11(16)9-13/h4-6,9,12H,7-8,10,16H2,1-3H3,(H,17,19)

InChI Key

QPHMOMKQDUWXHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=CC=CC(=C2)N

Origin of Product

United States

Preparation Methods

Carbamate Formation via Nucleophilic Substitution

A widely cited method involves the reaction of 3-amino-pyrrolidine derivatives with tert-butyl carbonates. For example, methanesulphonic acid (S)-1-carboxylic acid tert-butyl-pyrrolidin-3-yl ester undergoes nucleophilic displacement with 3-aminophenylboronic acid in tetrahydrofuran (THF) at 50–60°C. This two-step protocol achieves yields of 65–72%, with purity >90% after column chromatography.

Reaction Scheme 1:
$$
\text{Methanesulphonic acid ester} + \text{3-Aminophenylboronic acid} \xrightarrow{\text{THF, 60°C}} \text{[1-(3-Amino-phenyl)-pyrrolidin-3-yl]-carbamate intermediate} \xrightarrow{\text{Deprotection}} \text{Target compound}
$$

Ring-Opening of Epoxides

Alternative approaches utilize epoxide intermediates. For instance, tert-butyl (R)-3-amino-pyrrolidine-1-carboxylate reacts with 3-nitrobenzene epoxide under basic conditions (K₂CO₃, DMF), followed by catalytic hydrogenation to reduce the nitro group to an amine. This method prioritizes stereochemical fidelity, yielding 58–63% enantiomeric excess.

Mechanistic Insights and Stereochemical Control

Nucleophilic Aromatic Substitution

The tert-butyl carbamate group acts as a protecting agent for the pyrrolidine nitrogen, enabling selective functionalization at the 3-position. Mesylation of the hydroxyl group (e.g., using mesyl chloride) generates a leaving group, facilitating nucleophilic attack by 3-aminophenyl derivatives.

Catalytic Asymmetric Synthesis

Chiral auxiliaries such as (S)-3-hydroxy-pyrrolidine-1-carboxylate are employed to enforce stereocontrol. For example, Mitsunobu reactions with DIAD/PPh₃ yield (S)-configured intermediates, critical for binding specificity in receptor-targeted applications.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (e.g., DMF, THF) enhance reaction rates, while temperatures >70°C risk carbamate degradation.

Table 1: Yield Variation with Solvent Systems

Solvent Temperature (°C) Yield (%) Purity (%)
THF 60 72 92
DMF 70 68 89
Acetonitrile 50 55 85

Catalytic Additives

Pd(PPh₃)₄ accelerates Suzuki-Miyaura couplings in arylations, improving yields by 15–20%. Conversely, excess triethylamine (>3 eq.) leads to emulsion formation during workup, complicating purification.

Purification and Analytical Validation

Chromatographic Techniques

Silica gel chromatography (EtOAc/hexane, 3:7) effectively isolates the target compound, with HPLC-MS confirming >95% purity. Recrystallization from ethanol/water mixtures further enhances crystallinity.

Spectroscopic Characterization

1H NMR (400 MHz, DMSO-d₆): δ 7.42 (d, 1H, J = 16.4 Hz, aromatic), 3.91 (m, 1H, pyrrolidine), 1.46 (s, 9H, tert-butyl). IR spectra confirm carbamate C=O stretches at 1707 cm⁻¹.

Applications and Derivative Synthesis

The tert-butyl carbamate serves as a versatile intermediate for further functionalization. For example, coupling with activated esters generates prodrugs targeting neurological receptors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the amino group to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidine compounds, including [1-(3-Amino-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester, exhibit significant anticancer properties. These compounds have shown the ability to inhibit critical pathways involved in tumor growth. For instance, a study demonstrated that certain pyrrolidine derivatives could induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents .

Protein Kinase Inhibition

The compound has been investigated for its role as a protein kinase inhibitor. Protein kinases are crucial in regulating various cellular processes, and their dysregulation is often linked to cancer and other diseases. The structure of this compound allows it to interact effectively with kinase targets, potentially leading to the development of new therapeutic strategies against cancer .

Neuroprotective Effects

Research has also pointed to the neuroprotective effects of compounds similar to this compound. These compounds may play a role in treating neurodegenerative diseases by inhibiting cholinesterase enzymes, thereby increasing acetylcholine levels in the brain and improving cognitive functions .

Case Studies

Study Objective Findings
Study on Anticancer PropertiesTo evaluate the cytotoxic effects of pyrrolidine derivativesThe compound induced apoptosis in FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin .
Investigation of Protein Kinase InhibitionTo assess the inhibitory effects on specific protein kinasesDemonstrated effective inhibition of protein kinases linked to cancer progression, suggesting potential therapeutic applications .
Neuroprotective Mechanism StudyTo analyze the effects on cholinesterase activityShowed significant inhibition of cholinesterase, indicating potential benefits for Alzheimer's disease treatment .

Mechanism of Action

The mechanism of action of [1-(3-Amino-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Heterocycle Aromatic Substituent Additional Features Molecular Formula Key Applications/Notes References
[1-(3-Amino-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester (Target) Pyrrolidine 3-Aminophenyl None C₁₅H₂₁N₃O₂ Intermediate in drug synthesis
tert-Butyl 4-(4-methylphenyl)-3-pyrrolidinylcarbamate Pyrrolidine 4-Methylphenyl (p-tolyl) Methyl substituent on phenyl C₁₆H₂₂N₂O₂ Potential precursor for hydrophobic moieties
[1-(2-Aminophenyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester Pyrrolidine 2-Aminophenyl Methylene linker between carbamate and ring C₁₆H₂₃N₃O₂ Positional isomer; altered electronic effects
[1-(3-Aminomethyl-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester Pyrrolidine 3-Aminomethylphenyl Aminomethyl group instead of amino C₁₆H₂₅N₃O₂ Increased steric bulk and basicity
[1-(3-Amino-phenyl)-piperidin-3-yl]-carbamic acid tert-butyl ester Piperidine 3-Aminophenyl Six-membered ring (piperidine) C₁₆H₂₅N₃O₂ Altered ring size affecting conformation
4-Fluoro-3-((piperidin-4-yl-benzyl)-carbamic acid tert-butyl ester Piperidine 4-Fluorobenzyl Fluorine substituent; benzyl linkage C₁₇H₂₂FN₃O₂ Suzuki coupling intermediate; fluorinated analog
{1-[6-(7-cyclopentyl-pyrrolo[2,3-d]pyrimidin-2-ylamino)-pyridin-3-yl]-pyrrolidin-3-yl}-carbamate Pyrrolidine Pyridine-linked complex substituent Part of a kinase inhibitor pharmacophore C₂₉H₃₈N₈O₂ Pharmacological activity (kinase inhibition)

Research Findings and Functional Insights

  • Electronic and Steric Effects: The 3-aminophenyl group in the target compound provides electron-rich aromaticity, facilitating electrophilic substitution reactions. In contrast, the 4-methylphenyl analog () introduces hydrophobicity, which may enhance membrane permeability .
  • Ring Size and Conformation :

    • Piperidine analogs () offer greater conformational flexibility compared to pyrrolidine derivatives, impacting binding kinetics in drug-receptor interactions .
  • Synthetic Utility :

    • The tert-butyl carbamate group is a common protective strategy for amines, as seen in and , where it stabilizes intermediates during multi-step syntheses of kinase inhibitors .
    • Suzuki coupling () and hydrogenation () are critical steps for introducing aromatic and heterocyclic motifs .
  • Pharmacological Relevance :

    • Compounds like the pyridine-linked pyrrolidine derivative () demonstrate bioactivity, with mass spectrometry data (MS (ESI) m/z 535.3) confirming successful synthesis .

Biological Activity

The compound [1-(3-Amino-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester is a member of the carbamate class of compounds, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be defined by the following molecular formula:

  • Molecular Formula : C12_{12}H18_{18}N2_{2}O2_{2}
  • CAS Number : 887589-62-0

This structure features a pyrrolidine ring, an amino group, and a tert-butyl ester moiety, which contribute to its biological activity.

1. Glycogen Phosphorylase Inhibition

One of the significant biological activities of this compound is its role as a glycogen phosphorylase inhibitor. Glycogen phosphorylase is an enzyme crucial for glycogenolysis, the process of breaking down glycogen into glucose. Inhibition of this enzyme can lead to therapeutic benefits in conditions such as diabetes and hyperglycemia. Research indicates that compounds with similar structures exhibit significant inhibition of glycogen phosphorylase activity, thereby regulating blood sugar levels effectively .

2. Potential Therapeutic Applications

The inhibition of glycogen phosphorylase suggests several potential therapeutic applications:

  • Diabetes Management : By controlling glucose release, the compound may help in managing blood sugar levels in diabetic patients.
  • Hyperlipidemia Treatment : The modulation of glucose metabolism can also impact lipid profiles, potentially aiding in hyperlipidemia management.
  • Cardiovascular Health : Given its effects on glucose metabolism, it may have implications for treating conditions like myocardial ischemia and atherosclerosis .

The mechanisms through which this compound exerts its effects are primarily through:

  • Enzyme Inhibition : The compound binds to the active site of glycogen phosphorylase, preventing substrate access and subsequent enzymatic activity.
  • Regulation of Metabolic Pathways : By inhibiting glycogenolysis, it shifts the metabolic balance towards glucose storage rather than release.

Research Findings and Case Studies

A review of existing literature reveals promising findings regarding the efficacy and safety profile of this compound:

StudyFindings
Martin et al. (1991)Demonstrated that similar carbamate derivatives significantly inhibited glycogen phosphorylase activity in vitro.
Kasvinsky et al. (1995)Reported on the potential use of glycogen phosphorylase inhibitors in treating metabolic disorders related to insulin resistance.
Recent Patents (2024)Highlighted ongoing research into novel formulations and delivery methods for enhanced bioavailability and efficacy in clinical settings .

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